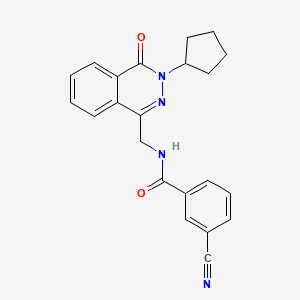

![molecular formula C22H21ClN2O3S B2669253 [3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone CAS No. 339101-88-1](/img/structure/B2669253.png)

[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

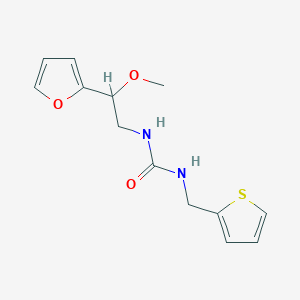

“3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenylmethanone” is a chemical compound with a complex structure . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine . The compound also includes a sulfonyl functional group, which is a sulfur atom bonded to two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrole ring, a sulfonyl group, and a phenyl group . The exact 3D structure can be determined using techniques like X-ray crystallography, but such data is not available in the current resources .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Given the functional groups present in the molecule, it could potentially undergo a variety of reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions .科学的研究の応用

Synthesis and Biological Activities

- A study by Wang et al. (2015) discussed the synthesis and biological activities of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups. One of the compounds, containing an arylsulfonyl moiety, exhibited favorable herbicidal and insecticidal activities, suggesting potential agricultural applications for similar compounds (Wang et al., 2015).

Photochemically Induced Radical Alkenylation

- Amaoka et al. (2014) developed a method for the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This approach enables the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a chemoselective manner, demonstrating a pathway for the structural modification of compounds for pharmaceutical applications (Amaoka et al., 2014).

Isomorphism and Disorder

- Research by Swamy et al. (2013) on isomorphous structures related to methyl- and chloro-substituted small heterocyclic analogues showed that these structures obey the chlorine-methyl (Cl-Me) exchange rule, providing insights into the crystallography and molecular design principles that could be relevant for designing compounds with specific structural requirements (Swamy et al., 2013).

Molecular Docking and Antimicrobial Activity

- A study by Sivakumar et al. (2021) focused on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a similar compound. The research demonstrated antibacterial and antifungal effects, suggesting potential applications in the development of new antimicrobial agents (Sivakumar et al., 2021).

These studies provide a glimpse into the types of scientific research and potential applications that related compounds to "3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenylmethanone" might have, including agricultural, pharmaceutical, and antimicrobial uses. For more specific applications and detailed research on the exact compound, targeted synthetic and application-oriented studies would be necessary.

Safety and Hazards

特性

IUPAC Name |

[3-[(4-chlorophenyl)sulfonylmethyl]-4-pyrrol-1-ylphenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S/c23-19-6-8-20(9-7-19)29(27,28)16-18-15-17(22(26)25-13-3-4-14-25)5-10-21(18)24-11-1-2-12-24/h1-2,5-12,15H,3-4,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRMYXBXJLKCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=C(C=C2)N3C=CC=C3)CS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

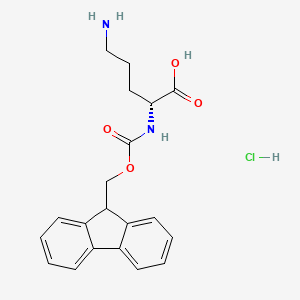

![2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B2669180.png)

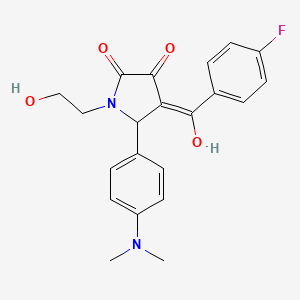

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2669183.png)

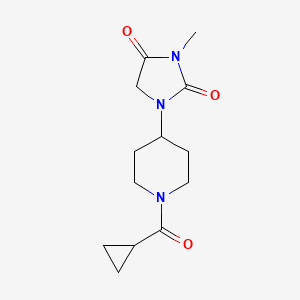

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(5-methylthiophen-2-yl)formamido]acetate](/img/structure/B2669184.png)

![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B2669188.png)

![11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2669191.png)

![7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2669192.png)